molecular formula C9H14N2O B8343074 2-tert-Butyl-3-methyl-3H-imidazole-4-carbaldehyde

2-tert-Butyl-3-methyl-3H-imidazole-4-carbaldehyde

Cat. No. B8343074
M. Wt: 166.22 g/mol
InChI Key: KFCQEBICGLMNTP-UHFFFAOYSA-N
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Patent
US07214802B2

Procedure details

2-tert-Butyl-3-methyl-3H-imidazole-4-carbaldehyde was prepared from trimethyl acetamide in the same manner as 2-cyclopropyl-3-methyl-3H-imidazole-4-carbaldehyde (Example 46).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3]([NH2:5])=O.C1([C:11]2[N:15](C)[C:14]([CH:17]=[O:18])=[CH:13]N=2)CC1>>[C:2]([C:3]1[N:15]([CH3:11])[C:14]([CH:17]=[O:18])=[CH:13][N:5]=1)([CH3:7])([CH3:6])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)N)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=NC=C(N1C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NC=C(N1C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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